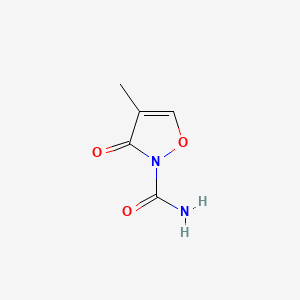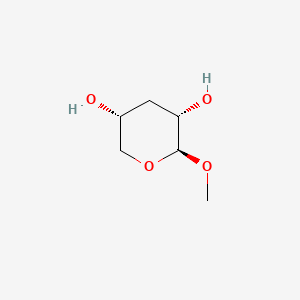
(2S,3S,5R)-2-methoxyoxane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5R)-2-methoxyoxane-3,5-diol is a chiral compound with a specific stereochemistry It is a derivative of oxane, a six-membered ring ether, and contains methoxy and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-2-methoxyoxane-3,5-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method includes the preparation of engineering bacteria containing carbonyl reductase, followed by the reduction reaction in the presence of glucose dehydrogenase, hydrogen donor, and cofactor.
Industrial Production Methods
For industrial production, the method involving carbonyl reductase is advantageous due to its simplicity, environmental friendliness, and high yield. The process is scalable and can be easily adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5R)-2-methoxyoxane-3,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol groups into carbonyl groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
(2S,3S,5R)-2-methoxyoxane-3,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which (2S,3S,5R)-2-methoxyoxane-3,5-diol exerts its effects involves its interaction with specific molecular targets. The compound’s diol groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- **(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5S,6R)-3-[2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-hydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
- **(2S)-2-[(2R,3S)-3-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,10-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-anthracen-2-yl]-2-methoxyacetic acid .
Uniqueness
(2S,3S,5R)-2-methoxyoxane-3,5-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
19773-91-2 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.158 |
IUPAC Name |
(2S,3S,5R)-2-methoxyoxane-3,5-diol |
InChI |
InChI=1S/C6H12O4/c1-9-6-5(8)2-4(7)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m1/s1 |
InChI Key |
AETGLKBIBTXLMD-SRQIZXRXSA-N |
SMILES |
COC1C(CC(CO1)O)O |
Synonyms |
Methyl 3-deoxy-β-L-erythro-pentopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


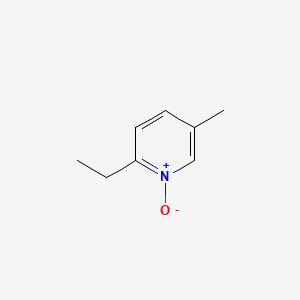
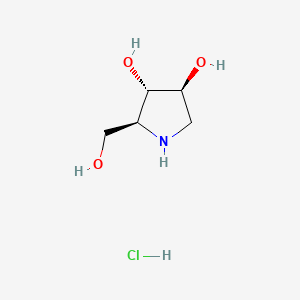
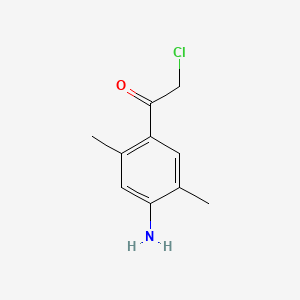

![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B564024.png)
![7-Bromo-2-methylbenzo[d]thiazole](/img/structure/B564029.png)
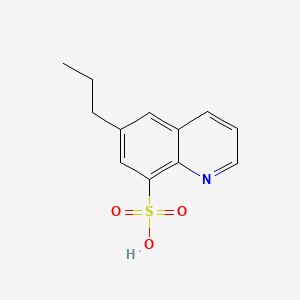
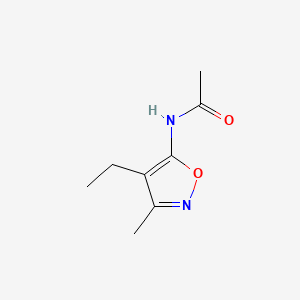
![(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;2-propan-2-yloxypropane](/img/structure/B564034.png)
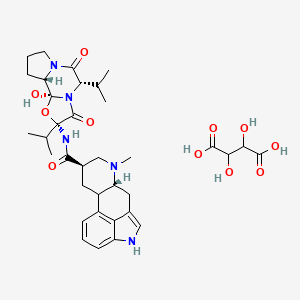
![[1,3]thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B564040.png)
